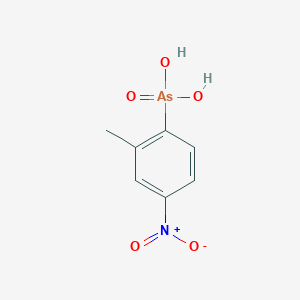
(2-Methyl-4-nitrophenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-4-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C7H8AsNO5. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further bonded to an arsonic acid group (-AsO3H2). This compound is known for its applications in various fields, including agriculture and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-nitrophenyl)arsonic acid typically involves the nitration of 2-methylphenyl arsonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the arsonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is carefully monitored, and the product is purified through crystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-4-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products
Oxidation: Formation of arsonic acid derivatives with higher oxidation states.
Reduction: Conversion to (2-Methyl-4-aminophenyl)arsonic acid.
Substitution: Various substituted arsonic acid derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-4-nitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying arsenic-based drugs.
Industry: Utilized in the development of agricultural chemicals, including herbicides and pesticides.
Wirkmechanismus
The mechanism of action of (2-Methyl-4-nitrophenyl)arsonic acid involves its interaction with cellular components, particularly enzymes and proteins. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid): Used as a feed additive in poultry.
Nitarsone (4-nitrophenyl)arsonic acid): Another organoarsenic compound used in animal feed.
Arsanilic acid (4-aminophenylarsonic acid): Used in veterinary medicine.
Carbarsone ([4-(carbamoylamino)phenyl]arsonic acid): Used as an antiparasitic agent.
Uniqueness
(2-Methyl-4-nitrophenyl)arsonic acid is unique due to the presence of both a methyl group and a nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5450-66-8 |
|---|---|
Molekularformel |
C7H8AsNO5 |
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
(2-methyl-4-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-4-6(9(13)14)2-3-7(5)8(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
YGQVKBPJCKRDFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


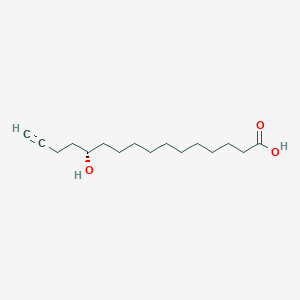

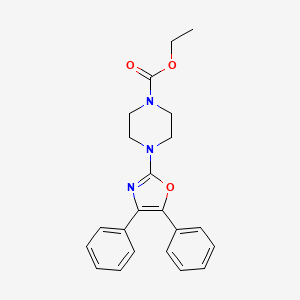

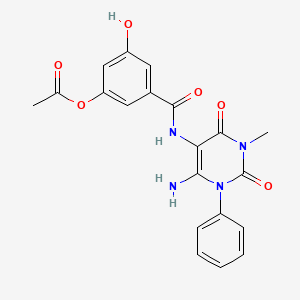
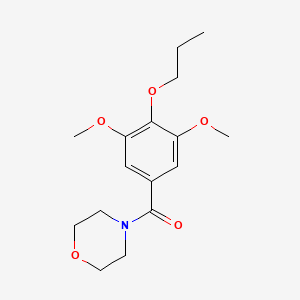
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
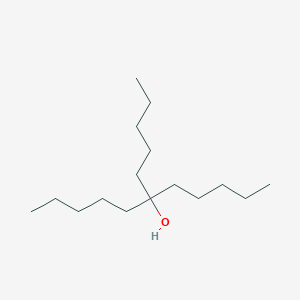
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
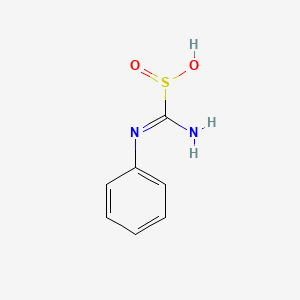

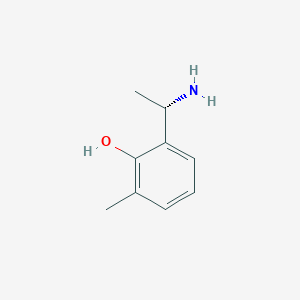
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
